molecular formula C20H15FN2O5 B2891448 Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-59-5

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Cat. No.: B2891448
CAS No.: 877657-59-5
M. Wt: 382.347
InChI Key: HFLMFVHCOROYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a heterocyclic compound featuring a fused benzofuropyrimidine core substituted with a 4-fluorophenyl group and an ethyl acetate side chain. This compound belongs to a class of derivatives known for their biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves an aza-Wittig reaction followed by recrystallization from ethanol/dichloromethane mixtures, yielding high-purity crystals suitable for structural characterization via X-ray diffraction . The coplanar arrangement of the benzofuropyrimidine system and the twisted phenyl ring (dihedral angle: 54.23°) contribute to its unique intermolecular interactions, such as weak C–H⋯O bonds, which stabilize the crystal lattice .

Properties

CAS No.

877657-59-5

Molecular Formula

C20H15FN2O5

Molecular Weight

382.347

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3

InChI Key

HFLMFVHCOROYHA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Chlorophenyl Analogs

Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidin-3-yl]acetate (CAS-related analog) replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. This substitution increases molecular weight (Cl vs. The crystal structure reveals greater torsional angles (71.00° and 62.59° for two independent molecules) between the pyrimidinone and benzene rings, suggesting reduced coplanarity compared to the fluorinated parent compound .

Methyl-Substituted Benzimidazole Derivatives

Ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate (compound 3 in ) lacks the fused benzofuropyrimidine system but retains the 4-fluorophenyl and ethyl ester groups. Its synthesis via alkylation (ethyl bromoacetate, K₂CO₃) yields a simpler structure with a benzimidazole core. Despite structural differences, this compound exhibits similar chromatographic behavior (Rf = 0.71 in dichloromethane/diethyl ether/methanol) and a molecular ion peak at m/z 299.250 ([M + H]⁺), comparable to the parent compound’s LC–MS profile .

Functional Group Modifications

Sulfonamide Derivatives

Ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate (compound 3c in ) replaces the benzofuropyrimidine core with a sulfonamide group . This modification reduces aromaticity but retains the ethyl ester and 4-fluorophenyl motifs. NMR data (δ 1.33 ppm for CH₃, 3.93 ppm for CH₂) and HRMS (m/z 262.0500 [M + H]⁺) highlight distinct spectroscopic signatures compared to the benzofuropyrimidine-based parent compound .

Pyrazole-Based Analogs

Ethyl 2-[5-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]acetate () incorporates a trifluoromethylpyrazole ring instead of benzofuropyrimidine. The trifluoromethyl group enhances metabolic stability, as evidenced by its use in antimalarial drug candidates. However, its synthesis requires multistep reactions (e.g., NaHCO₃ washing, NH₄OH treatment), yielding lower overall efficiency (65.3%) compared to the parent compound’s streamlined aza-Wittig route .

Table 1: Key Structural Features

Compound Core Structure Aromatic Substituent Molecular Weight (g/mol) Crystallographic Feature
Target Compound Benzofuro[3,2-d]pyrimidine 4-Fluorophenyl 425.37 Dihedral angle: 54.23°
4-Chlorophenyl Analog Benzofuropyrimidine-imidazole 4-Chlorophenyl ~460.82 (estimated) Dihedral angles: 71.00°, 62.59°
Benzimidazole Derivative Benzimidazole 4-Fluorophenyl 298.32 Rf = 0.71 (TLC)
Sulfonamide Derivative Sulfonamide 4-Fluorophenyl 261.26 ¹H NMR: δ 1.33 (CH₃), 3.93 (CH₂)

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuropyrimidin-1-yl]acetate?

Answer: The compound is typically synthesized via aza-Wittig reactions using ethyl 2-(chlorosulfonyl)acetate and 4-fluoroaniline derivatives. Key steps include:

  • Reaction Conditions : Dichloromethane or ethanol as solvents, room temperature, and catalytic bases (e.g., EtONa).
  • Yield Optimization : Recrystallization from ethanol/dichloromethane (1:2 v/v) yields high-purity crystals (79–85%) .

Example Protocol :

StepReagents/ConditionsTimeYield
14-fluoroaniline, ethyl 2-(chlorosulfonyl)acetate, DCM2 h79%
2Recrystallization (EtOH:DCM)24 h85%

Q. How is the compound structurally characterized post-synthesis?

Answer: Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration (e.g., methylene protons at δ 3.93 ppm, aromatic protons at δ 7.03–7.40 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing coplanarity of benzofuropyrimidine cores (max. deviation: 0.057 Å) and dihedral angles (e.g., 54.23° for phenyl twists) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 262.0500) .

Q. What preliminary biological activities are reported for this compound?

Answer: Early studies highlight:

  • Analgesic/Anti-inflammatory Activity : Benzofuropyrimidine derivatives show COX-2 inhibition in murine models .
  • Enzyme Inhibition : Structural analogs target mitochondrial VDAC1 (voltage-dependent anion channel 1), reducing apoptosis in cell cultures .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be resolved?

Answer: Crystallographic disorder (e.g., split positions for C11, C12) is addressed using:

  • SHELXL Refinement : Split models with fixed occupancy ratios (e.g., 0.55:0.45 for disordered carbons) .
  • Validation Metrics : R-factor < 0.056 and data-to-parameter ratios > 14.5 ensure reliability .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer: SAR strategies include:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3_3) groups to modulate enzyme affinity .
  • Bioassays : Test analogs in in vitro apoptosis assays (e.g., selenite-induced cytochrome c release) and in vivo inflammation models .

Q. What experimental approaches reconcile discrepancies between in vitro and in vivo biological data?

Answer: Discrepancies arise from metabolic stability or solubility. Mitigation strategies:

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma .

Q. How can computational modeling predict binding modes with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with VDAC1 (PDB: 3EMU), highlighting hydrogen bonds with fluorophenyl and acetamide groups .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.